2-[(oxetan-2-yl)methoxy]pyridine
Description
Properties
IUPAC Name |
2-(oxetan-2-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-5-10-9(3-1)12-7-8-4-6-11-8/h1-3,5,8H,4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYFNPJDMHTVRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1COC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(oxetan-2-yl)methoxy]pyridine typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate precursors to form the oxetane ring. For example, the intramolecular etherification of suitable alcohols can lead to the formation of oxetanes . Another approach involves the use of epoxide ring-opening and subsequent ring-closing reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-[(oxetan-2-yl)methoxy]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced oxetane-pyridine compounds .
Scientific Research Applications
2-[(oxetan-2-yl)methoxy]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(oxetan-2-yl)methoxy]pyridine involves its interaction with molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-[(oxetan-2-yl)methoxy]pyridine with structurally related pyridine derivatives, focusing on substituent effects, receptor binding, and pharmacological properties.
Table 1: Structural and Functional Comparison of Pyridine Derivatives
Key Findings
Substituent Position and Receptor Binding: The 2-position substitution in this compound contrasts with the 3-position substitution in A-85380 and A-84543. This positional difference significantly impacts receptor affinity. For example, A-85380 (3-position azetidinyl-methoxy) exhibits sub-nanomolar affinity for α4β2-nAChRs, whereas 2-position analogs may prioritize metabolic stability over binding potency . Chiral substituents: Compounds like A-85380 and 3-[(2(S)-Azetidinyl)methoxy]-5-cyclopropylpyridine (10) demonstrate that stereochemistry critically influences receptor selectivity. The (S)-configuration in azetidinyl-methoxy groups enhances α4β2-nAChR binding .
Heterocycle Effects :
- Oxetane vs. Azetidine/Pyrrolidine : Oxetane’s smaller ring size and oxygen atom reduce steric hindrance compared to nitrogen-containing azetidine or pyrrolidine. This may improve blood-brain barrier penetration, as seen in PET tracers like [18F]-nifene .
- Cyclopropane Additions : Derivatives with cyclopropane substituents (e.g., compound 10) show enhanced selectivity due to rigid, planar geometry that complements receptor pockets .
Functional Group Impact :
- Methoxy vs. Hydroxy : Methoxy groups generally improve metabolic stability but may reduce binding affinity compared to hydroxylated analogs. For example, in sulfonamide-based anticancer agents, methoxy-substituted compounds exhibited lower potency than hydroxylated variants, except in specific cases with fluorinated groups .
Synthetic and Analytical Data :
- Purity and Characterization : Compounds like 3-[(2(S)-Azetidinyl)methoxy]-5-cyclopropylpyridine (10) achieved >99% HPLC purity, emphasizing rigorous synthetic protocols . This compound’s purity data are less documented but inferred to align with similar small-molecule standards .
Table 2: Pharmacokinetic and Physical Properties
Biological Activity
2-[(oxetan-2-yl)methoxy]pyridine is a compound that has garnered interest due to its unique structural features, which include an oxetane ring and a pyridine moiety. This combination has implications for its biological activity, making it a subject of ongoing research in medicinal chemistry and related fields. This article aims to provide a detailed overview of the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound's structure can be broken down into two key components:
- Oxetane Ring : A four-membered cyclic ether known for its strain and potential for ring-opening reactions.
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom, which can participate in various interactions such as hydrogen bonding and π-π stacking.
These structural features contribute to the compound's distinct physicochemical properties, influencing its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The oxetane moiety may facilitate ring-opening reactions, leading to reactive intermediates that can engage with biological macromolecules, potentially resulting in therapeutic effects. The pyridine component enhances the compound's capacity for diverse interactions due to its aromatic nature.
Potential Therapeutic Applications
Research indicates several areas where this compound may have therapeutic potential:
- Medicinal Chemistry : The compound is being explored as a pharmacophore for drug design due to its ability to modulate enzyme or receptor activity.
- Cancer Research : Its unique structure may allow it to inhibit tumor growth by interacting with cancer-related pathways.
- Neuropharmacology : Potential interactions with neurotransmitter receptors could reveal applications in treating neurological disorders.
Case Studies and Research Findings
- In Vitro Studies : Initial studies have demonstrated that this compound can inhibit specific enzyme activities linked to cancer proliferation, suggesting its role as a potential anticancer agent. These findings were supported by assays measuring enzymatic activity in cell cultures.
- Molecular Docking Studies : Computational studies have indicated favorable binding affinities between this compound and various target proteins involved in disease pathways. These studies help elucidate the compound's potential mechanisms of action at the molecular level.
- Comparative Analysis with Related Compounds : Research comparing this compound with structurally similar compounds has shown that the unique oxetane-pyridine combination enhances its reactivity and selectivity towards biological targets.
Summary of Biological Activity Data
| Study Type | Findings | Implications |
|---|---|---|
| In Vitro Enzyme Assays | Inhibition of cancer-related enzymes | Potential use in cancer therapy |
| Molecular Docking | High binding affinity with target proteins | Insights into mechanism of action |
| Comparative Studies | Enhanced reactivity compared to similar compounds | Validates structural uniqueness for drug design |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(oxetan-2-yl)methoxy]pyridine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via nucleophilic substitution between 2-hydroxypyridine and oxetan-2-ylmethyl bromide. Optimal conditions include using NaH as a base in anhydrous DMF at 0–25°C, followed by reflux for 6–8 hours. Reaction progress is monitored via TLC, and purification is achieved using silica gel chromatography with ethyl acetate/hexane (3:7). Yields (~65–75%) can be improved by slow addition of the alkylating agent to minimize side reactions .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the pyridine ring protons (δ 7.2–8.5 ppm) and oxetane protons (δ 4.5–5.0 ppm). The methoxy bridge (CH2O) appears as a triplet at δ 3.8–4.2 ppm.
- Mass Spectrometry (HRMS) : Molecular ion [M+H]+ at m/z 196.08 confirms the molecular formula (C9H11NO2).
- X-ray Crystallography : SHELX software (via single-crystal diffraction) resolves bond angles and confirms the oxetane ring geometry .
Q. How does the oxetane substituent influence the compound’s solubility and stability compared to other heterocyclic groups?
- Methodological Answer : The oxetane’s strained ether ring enhances solubility in polar solvents (e.g., DMSO, ethanol) due to increased polarity, while maintaining metabolic stability. Comparative studies with tetrahydropyran (oxan-4-yl) analogs show oxetane derivatives have 20–30% higher aqueous solubility but similar thermal stability (TGA analysis) .
Advanced Research Questions
Q. What computational methods are recommended to analyze the electronic effects of the oxetane group on the pyridine ring?
- Methodological Answer : Density functional theory (DFT) using the B3LYP hybrid functional and 6-31G* basis set predicts electron-withdrawing effects from the oxetane’s oxygen atom. HOMO-LUMO gaps (≈5.2 eV) indicate reduced aromaticity compared to unsubstituted pyridine, aligning with experimental reactivity in electrophilic substitution reactions .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Step 1 : Synthesize analogs with modified oxetane (e.g., oxetan-3-yl) or pyridine substituents (e.g., methyl, halogens).
- Step 2 : Test in vitro binding assays (e.g., nicotinic acetylcholine receptors, α4β2 subtype) using radiolabeled ligands like [18F]nifene.
- Step 3 : Compare IC50 values and molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with oxetane oxygen) .
Q. What strategies resolve contradictions in reported biological activity data for oxetane-containing pyridine derivatives?
- Methodological Answer :
- Data Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability.
- Meta-Analysis : Cross-reference results with PubChem BioAssay data and adjust for batch effects (e.g., impurity profiles via HPLC).
- Mechanistic Studies : Use CRISPR-edited cell lines to isolate target pathways (e.g., D3R-nAChR heteromeric complexes) .
Q. How can the synthetic route be adapted for isotopic labeling (e.g., 13C or 2H) to enable pharmacokinetic studies?
- Methodological Answer :
- Isotope Introduction : Replace oxetan-2-ylmethanol with 13C-labeled analogs during alkylation.
- Purification : Use preparative HPLC with a C18 column (MeCN/H2O gradient) to isolate labeled product.
- Validation : Confirm isotopic purity via LC-MS and 13C NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
